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molecular formula C12H6BrClF4N2O2 B1267886 4-Bromo-3-(5'-carboxy-4'-chloro-2'-fluorophenyl)-1-methyl-5-trifluoromethyl-pyrazol

4-Bromo-3-(5'-carboxy-4'-chloro-2'-fluorophenyl)-1-methyl-5-trifluoromethyl-pyrazol

Cat. No. B1267886
M. Wt: 401.54 g/mol
InChI Key: YNMHKERYELPEEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05587485

Procedure details

A solution of 100 g (0.25 mol) 5-[4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-2-chloro-4-fluorobenzoic acid (Compound No. 3) in 580 mL of toluene was prepared and treated with 1 g of dimethylformamide (DMF). The stirred mixture was heated to 45° C., treated with 30 g (0.252 mol) of thionyl chloride and subsequently heated to 60° C.-65° C. for one hour. After cooling to 40° C., a solution of 30 g (0.50 mol) of isopropanol and 27.6 g (0.35 mol) pyridine was added at once. The mixture was stirred and heated to about 55° C. for 30 minutes to complete conversion of the intermediate acid chloride to the desired product. Treatment with 650 mL water and 45 g of acetone gave two clear layers. The aqueous layer was removed and the organic portion washed with water, saturated brine, dried with MgSO4 and concentrated to give a viscous oil. A solid was obtained by solution of the oil into 250 g of warm isopropanol, cooling of the mixture to room temperature and slow treatment with 600 mL of cold water. The resultant precipitate was collected by filtration, washed with water and air dried to give 105 g (94.7%) of a white solid: mp 79.5° C.-80.5° C.; 1H NMR (CDCl3) δ 1.49 (d, 6H), 4.21 (s, 3H), 5.38 (m, 1H), 7.43 (d, 1H), 8.14 (d, 1H).
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
30 g
Type
reactant
Reaction Step Three
Quantity
27.6 g
Type
reactant
Reaction Step Three
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
580 mL
Type
solvent
Reaction Step Five
Quantity
1 g
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([C:12]2[C:13]([F:22])=[CH:14][C:15]([Cl:21])=[C:16]([CH:20]=2)[C:17]([OH:19])=[O:18])=[N:4][N:5]([CH3:11])[C:6]=1[C:7]([F:10])([F:9])[F:8].S(Cl)(Cl)=O.[CH:27](O)([CH3:29])[CH3:28].N1C=CC=CC=1>C1(C)C=CC=CC=1.CN(C)C=O>[Br:1][C:2]1[C:3]([C:12]2[C:13]([F:22])=[CH:14][C:15]([Cl:21])=[C:16]([CH:20]=2)[C:17]([O:19][CH:27]([CH3:29])[CH3:28])=[O:18])=[N:4][N:5]([CH3:11])[C:6]=1[C:7]([F:8])([F:9])[F:10]

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
BrC=1C(=NN(C1C(F)(F)F)C)C=1C(=CC(=C(C(=O)O)C1)Cl)F
Step Two
Name
Quantity
30 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
30 g
Type
reactant
Smiles
C(C)(C)O
Name
Quantity
27.6 g
Type
reactant
Smiles
N1=CC=CC=C1
Step Four
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
580 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Six
Name
Quantity
1 g
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
subsequently heated to 60° C.-65° C. for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 40° C.
TEMPERATURE
Type
TEMPERATURE
Details
heated to about 55° C. for 30 minutes
Duration
30 min

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=NN(C1C(F)(F)F)C)C=1C(=CC(=C(C(=O)OC(C)C)C1)Cl)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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